2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This structure is notable for its potential biological activities and applications in medicinal chemistry. The compound’s unique arrangement of nitrogen atoms within the fused ring system contributes to its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce the 4-chlorobenzyl and phenyl groups.
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Formation of the Pyrazolo[3,4-b]pyridine Core
Starting Materials: 2-aminopyridine and ethyl acetoacetate.
Reaction Conditions: Cyclization under acidic conditions to form the pyrazolo[3,4-b]pyridine ring.
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Functionalization
Introduction of the 4-Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Introduction of the Phenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It has shown promise in various preclinical studies for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. These targets often include enzymes and receptors that play crucial roles in biological pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylbenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- 2-(4-fluorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- 2-(4-bromobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Uniqueness
The presence of the 4-chlorobenzyl group in 2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one imparts unique electronic and steric properties that can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-15-10-8-14(9-11-15)13-22-19(24)17-7-4-12-21-18(17)23(22)16-5-2-1-3-6-16/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAUVIUURZABHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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